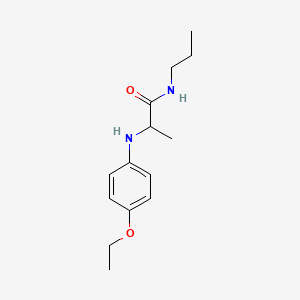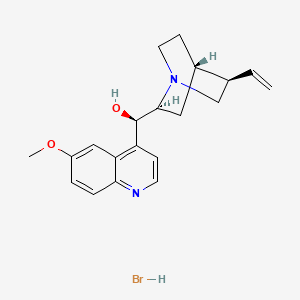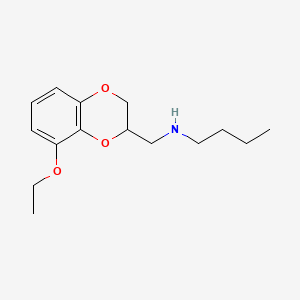
Ethomoxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethomoxane is a synthetic compound known for its diverse applications in various scientific fields. It is primarily recognized for its role in medicinal chemistry and industrial processes. The compound’s unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable tool for researchers and industry professionals alike.
準備方法
Synthetic Routes and Reaction Conditions: Ethomoxane can be synthesized through several methods, depending on the desired purity and yield. One common synthetic route involves the reaction of ethylamine with a suitable oxane derivative under controlled conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted at elevated temperatures (around 100-150°C) to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction parameters. The process often involves continuous flow reactors to maintain consistent quality and high throughput. Key steps include the purification of raw materials, the controlled addition of reactants, and the use of advanced separation techniques to isolate the final product.
化学反応の分析
Types of Reactions: Ethomoxane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as platinum or nickel, resulting in the formation of reduced derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; conditions: acidic or basic medium, room temperature to elevated temperatures.
Reduction: Hydrogen gas, platinum or nickel catalysts; conditions: high pressure, moderate temperatures.
Substitution: Halides, amines; conditions: solvent medium (e.g., ethanol), room temperature to reflux conditions.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced this compound derivatives.
Substitution: Formation of substituted this compound compounds with varied functional groups.
科学的研究の応用
Ethomoxane is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, particularly in drug development.
Industry: this compound is used in the production of specialty chemicals, coatings, and adhesives due to its reactive nature.
作用機序
The mechanism by which Ethomoxane exerts its effects involves interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to physiological changes. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as growth, differentiation, and apoptosis.
類似化合物との比較
Ethomoxane can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Ethylamine, oxane derivatives, substituted oxanes.
Uniqueness: this compound’s unique structure allows for a broader range of chemical reactions and applications compared to its analogs. Its stability and reactivity make it a preferred choice in both research and industrial applications.
特性
CAS番号 |
793603-27-7 |
|---|---|
分子式 |
C15H23NO3 |
分子量 |
265.35 g/mol |
IUPAC名 |
N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C15H23NO3/c1-3-5-9-16-10-12-11-18-14-8-6-7-13(17-4-2)15(14)19-12/h6-8,12,16H,3-5,9-11H2,1-2H3 |
InChIキー |
WKRAEDUMAWVCOC-UHFFFAOYSA-N |
正規SMILES |
CCCCNCC1COC2=C(O1)C(=CC=C2)OCC |
関連するCAS |
6038-78-4 (hydrochloride) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,5'S,6S,6'S,7R,8S,10R,11S,12S,14S,15S,16R,22R,25S,27R,28S,29R)-22-ethyl-7,11,15-trihydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10858284.png)
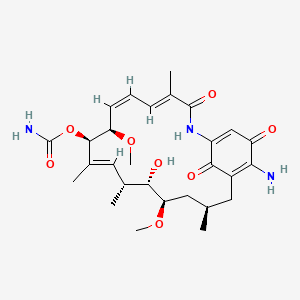
![(3beta,20beta)-3-[[[(1R,2S)-2-Carboxycyclohexyl]carbonyl]oxy]-11-oxoolean-12-en-29-oic acid](/img/structure/B10858294.png)
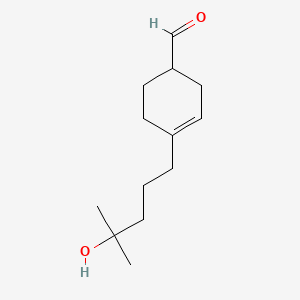
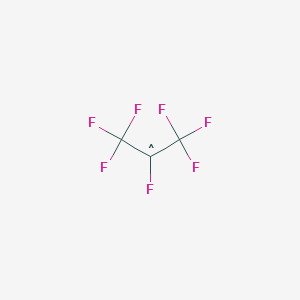
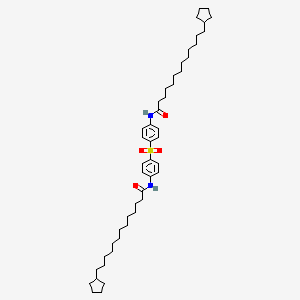
![4-Hydroxy-3,5a,9-trimethyl-3a,5,5a,9b-tetrahydronaphtho[1,2-b]furan-2,8(3H,4H)-dione](/img/structure/B10858311.png)
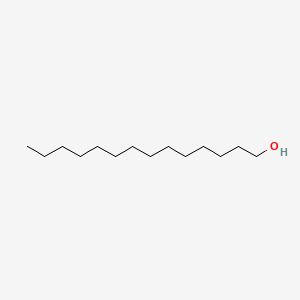
![[(4E,6Z,8S,10E,12S,13R,14S,16R)-19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10858328.png)
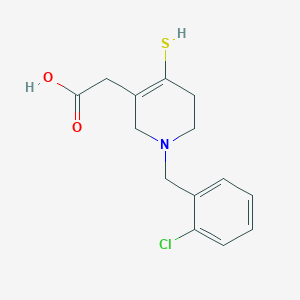
![(NZ)-N-[[1-[3-[4-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine](/img/structure/B10858332.png)
